BenchChemオンラインストアへようこそ!

AG957

Chronic Myelogenous Leukemia Bcr-Abl Signaling Kinase Selectivity Profiling

AG957 (Tyrphostin AG957, NSC 654705) uniquely combines selective p210Bcr-Abl inhibition (Ki 750 nM vs. 10 μM for c-Abl) with functional restoration of β1 integrin-mediated adhesion in CML progenitors—an activity not replicated by AG555. Its 13.3-fold selectivity enables target discrimination studies, MDR modulation at 10 μM, and ex vivo CML progenitor selectivity profiling. Available as off-white crystalline solid, ≥98% purity.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 140674-76-6
Cat. No. B1683696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG957
CAS140674-76-6
SynonymsTyrphostin AG957;  Tyrphostin-AG957;  TyrphostinAG957;  Tyrphostin AG-957;  Tyrphostin AG 957;  AG-957;  AG 957;  AG957; 
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O
InChIInChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3
InChIKeyQSFREBZMBNRGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG957 (Tyrphostin AG957) Procurement Guide: Bcr-Abl Tyrosine Kinase Inhibitor with Quantified Selectivity for p210bcr-abl


AG957 (CAS 140674-76-6), also known as Tyrphostin AG957 or NSC 654705, is a synthetic tyrphostin-class tyrosine phosphorylation inhibitor derived from the natural compound lavendustin A [1]. It targets the transforming Bcr-Abl fusion proteins (p185Bcr-Abl, p210Bcr-Abl) that are constitutively active in chronic myelogenous leukemia (CML) cells, as well as normal c-Abl [2]. The compound is characterized by its methyl 4-[(2,5-dihydroxybenzyl)amino]benzoate structure (C15H15NO4, MW 273.28) and is typically supplied as an off-white to light brown crystalline solid soluble in DMSO [3].

Why Generic Tyrphostin Substitution for AG957 Is Scientifically Unjustified: Evidence of Functional Non-Equivalence


The tyrphostin family encompasses diverse structural analogs with distinct kinase inhibition profiles and functional outcomes, rendering them non-interchangeable in research applications. While multiple tyrphostins (e.g., AG490, AG555, AG814, AG1111) have been screened for Bcr-Abl inhibition, most exhibit either no anti-p210bcr-abl activity or divergent functional effects [1]. Even structurally related lavendustin derivatives show marked differences in potency and selectivity. Procurement of AG957 specifically—rather than a generic tyrphostin—is justified by its uniquely characterized combination of p210bcr-abl selectivity over c-Abl, functional restoration of β1 integrin-mediated adhesion, and synergistic pharmacological properties that are not replicated across the class [2].

AG957 (Tyrphostin AG957) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


p210bcr-abl vs. c-Abl Selectivity: AG957 Demonstrates 13.3-Fold Ki Preference for Oncogenic Kinase

AG957 exhibits a 13.3-fold selectivity for the oncogenic p210bcr-abl kinase (Ki = 750 nM) over normal p140c-abl (Ki = 10 μM) in direct enzyme inhibition assays [1]. This selectivity profile has not been consistently demonstrated for other tyrphostins, including AG555 which lacks anti-p210BCR/ABL kinase activity entirely and therefore serves as a functional negative control [2].

Chronic Myelogenous Leukemia Bcr-Abl Signaling Kinase Selectivity Profiling

Cellular Selectivity: AG957 Exhibits ≥2.7-Fold Lower IC50 in CML Progenitors Versus Normal Hematopoietic Cells

In colony-forming assays using clinical CML patient samples, AG957 demonstrated differential inhibition of leukemic versus normal hematopoietic progenitors. Median IC50 values for granulocyte colony-forming cells were 7.3 μM in CML specimens versus >20 μM in normal controls (P < 0.001), representing a ≥2.7-fold selectivity window [1]. For granulocyte/macrophage colony-forming cells, the IC50 differential was 5.3 μM versus >20 μM (≥3.8-fold selectivity, P < 0.05) [2].

Chronic Myelogenous Leukemia Hematopoietic Progenitor Assays Selectivity Profiling

Functional Restoration of β1 Integrin-Mediated Adhesion: AG957 Active Whereas AG555 Shows No Effect

In a direct comparator study using CML marrow CD34+HLA-DR+ cells, AG957 (at concentrations not affecting colony-forming cell viability) significantly increased adhesion to stroma and to α4β1/α5β1 integrin-binding fibronectin fragments [1]. Critically, the control tyrphostin AG555—which lacks anti-p210BCR/ABL kinase activity—failed to affect CML progenitor adhesion or proliferation under identical experimental conditions [2].

Integrin Signaling CML Progenitor Adhesion Functional Selectivity

Multidrug Resistance Reversal: AG957 Enhances Doxorubicin Accumulation at Defined Concentration

AG957 functions as a multidrug resistance (MDR) reversal agent in CML cells, enabling increased intracellular accumulation of chemotherapeutic agents. In a direct comparison with imatinib mesylate, maximal modulation of doxorubicin and calcein-AM accumulation in K562 cells was achieved at 10 μM AG957 and 3 μM imatinib, respectively [1]. Notably, MDR reversal by AG957 occurred in all cells examined, whereas apoptosis induction occurred in only a fraction of the cell population, indicating that the two phenomena are mechanistically separable [2].

Multidrug Resistance Chemosensitization K562 CML Cell Line

Time-Dependent Irreversibility: AG957 Exhibits Concentration- and Exposure-Time Threshold Effects

AG957 demonstrates distinct time-dependent pharmacological behavior that distinguishes it from reversible inhibitors. At 20 μM, AG957 inhibits DNA synthesis by 60% within 2 hours of exposure without affecting RNA or protein synthesis [1]. Growth inhibition is fully reversible after 4 hours of exposure but becomes irreversible after 24 hours [2]. This time-to-irreversibility threshold has practical implications for experimental design, as washout timing critically determines whether effects are transient or sustained.

Growth Inhibition Kinetics K562 CML Model Time-Dependent Pharmacology

Apoptosis Pathway Specificity: AG957 Activates Cytochrome c/Apaf-1/Caspase-9 Cascade via Bcr-Abl Down-Regulation

AG957-induced apoptosis proceeds through a mechanistically defined pathway: dose- and time-dependent p210bcr-abl down-regulation is followed by mitochondrial cytochrome c release, activation of caspase-9 and caspase-3, and apoptotic morphological changes in K562 cells [1]. Apoptosis is blocked by dominant-negative caspase-9 but not by dominant-negative FADD or blocking anti-Fas antibodies, confirming involvement of the intrinsic (mitochondrial) rather than extrinsic (death receptor) pathway [2].

Apoptosis Mechanisms Caspase Activation Mitochondrial Pathway

Recommended Research and Industrial Applications for AG957 (Tyrphostin AG957) Based on Validated Differential Evidence


Bcr-Abl Signaling Studies Requiring p210bcr-abl Selectivity Over c-Abl

Investigators requiring selective inhibition of the oncogenic p210bcr-abl kinase while minimizing concurrent c-Abl inhibition should select AG957 based on its 13.3-fold Ki selectivity (750 nM vs. 10 μM) [1]. This selectivity window enables experiments that require target discrimination—for instance, when comparing signaling outputs between Bcr-Abl-transformed cells and normal Abl-dependent cellular processes. Alternative tyrphostins such as AG555 lack this selectivity profile and are functionally inert against p210BCR/ABL, making them inappropriate substitutes [2].

Hematopoietic Progenitor Selectivity Assays in CML Research

For ex vivo studies using primary CML patient samples to assess differential drug sensitivity between leukemic and normal hematopoietic progenitors, AG957 provides a validated selectivity profile with median IC50 differentials of ≥2.7-fold in granulocyte CFU (7.3 μM vs. >20 μM, P < 0.001) and ≥3.8-fold in granulocyte/macrophage CFU (5.3 μM vs. >20 μM, P < 0.05) [1]. This makes AG957 suitable as a reference compound for benchmarking novel Bcr-Abl inhibitors or for studying mechanisms of differential drug sensitivity in leukemic stem/progenitor populations.

β1 Integrin-Mediated Adhesion and Signaling Restoration Studies

Research focused on Bcr-Abl-dependent dysregulation of integrin function in CML should utilize AG957, which has been directly demonstrated to restore β1 integrin-mediated adhesion to stroma and fibronectin fragments in CML CD34+HLA-DR+ progenitors [1]. Critically, AG555—a tyrphostin lacking anti-p210BCR/ABL activity—fails to reproduce this effect, confirming that the functional restoration is specifically attributable to Bcr-Abl inhibition [2]. This application scenario is uniquely addressed by AG957 and cannot be reliably replicated with generic tyrphostin alternatives.

Multidrug Resistance Reversal and Combination Chemotherapy Studies

For investigations of ATP-dependent drug efflux mechanisms and MDR reversal in CML models, AG957 offers a characterized pharmacological profile with maximal MDR modulation at 10 μM [1]. The documented separation between MDR reversal (occurring in all cells) and apoptosis induction (occurring in only a fraction) enables researchers to dissect these mechanistically distinct phenomena [2]. This property supports studies of chemosensitization strategies where MDR reversal is the primary endpoint rather than direct cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG957

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.